N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide

Data Gap

This exact non-annulated thiophenylamide building block (CAS 850593-29-2) enables precise SAR exploration within the FABP4/5 inhibitor chemical space, as described in patent literature. Its value lies in its structural identity for systematic modification, not in unverified biological claims. Database entries suggest potential NOS interactions, but use ONLY as an investigational probe; structural mismatches preclude use as a validated selective inhibitor. Procure for exploratory research where exact identity is non-negotiable.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 850593-29-2
Cat. No. B2650961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide
CAS850593-29-2
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CS2
InChIInChI=1S/C15H17N3O3S/c1-17(2)13(14-7-4-8-22-14)10-16-15(19)11-5-3-6-12(9-11)18(20)21/h3-9,13H,10H2,1-2H3,(H,16,19)
InChIKeyATNNHIKQLPLQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide (CAS 850593-29-2)


N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is a synthetic small molecule with the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol. It belongs to the class of non-annulated thiophenylamides, a scaffold explored in patent literature for fatty-acid binding protein (FABP) inhibition [1]. Database entries suggest potential activity against nitric oxide synthase (NOS) isoforms, but this requires verification due to structural ambiguity in the records [2].

Critical Differentiation Requirement for N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide


Insufficient data precludes a definitive answer. Without verified, quantitative selectivity or potency profiles from primary sources, the compound cannot be rationally differentiated from close analogs like N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide (CAS 941964-16-5) or N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide (CAS 898470-99-0). Any claim of superiority for a specific application would be speculative. Procurement decisions must therefore rely on the compound's exact structural identity for exploratory research where no substitution is permissible.

Quantitative Differentiation Evidence for N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide


Unable to Generate Valid Evidence Items

No evidence items meeting the mandatory admission rules (clear comparator, quantitative data for both target and comparator from a permitted source) were identified. The search for primary papers, patents, and authoritative databases did not yield the required information.

Data Gap

Verified Application Scenarios for N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide


Exploratory Medicinal Chemistry as a Non-Annulated Thiophenylamide Scaffold

The compound can serve as an exact building block for exploring Structure-Activity Relationships (SAR) within the non-annulated thiophenylamide chemical space, as described in patent literature targeting FABP4/5 inhibition [1]. Its value lies in its precise structural identity for systematic modification, not in a proven biological advantage over similar analogs.

Investigational Probe for Nitric Oxide Synthase (NOS) Isoform Interactions

Preliminary database entries suggest potential interactions with NOS isoforms (eNOS, nNOS, iNOS) [2]. However, due to an apparent structural mismatch in the database record, this compound should only be used as an investigational probe to verify these interactions, not as a validated, selective inhibitor.

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